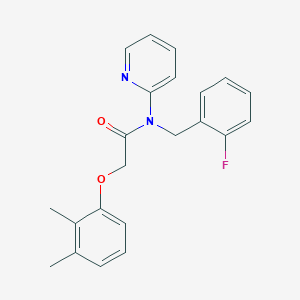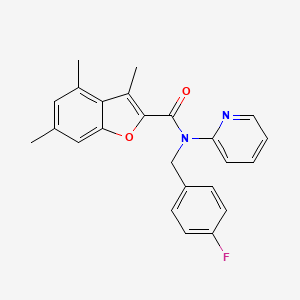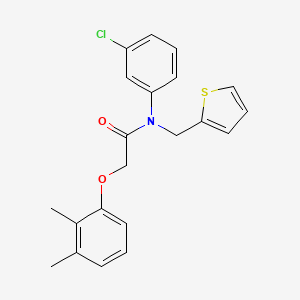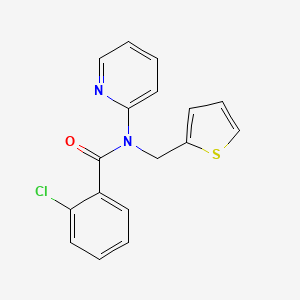![molecular formula C22H23N3O4 B11365925 N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11365925.png)
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable hydrazide with an appropriate nitrile oxide. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency. Additionally, the use of catalysts and alternative solvents may be explored to further enhance the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide: shares similarities with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both an oxadiazole ring and a benzamide moiety. This combination of structural features can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C22H23N3O4/c1-4-13-27-18-11-7-17(8-12-18)22(26)23-21-20(24-29-25-21)16-5-9-19(10-6-16)28-14-15(2)3/h4-12,15H,1,13-14H2,2-3H3,(H,23,25,26) |
InChI Key |
ASDMFCSJCPLCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[benzyl(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11365852.png)

![2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11365858.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B11365867.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11365878.png)



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B11365907.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide](/img/structure/B11365910.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11365913.png)
![2-(2-methoxyphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11365915.png)
![ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11365920.png)
![N-[4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11365926.png)
